4-(trifluoromethyl)-1H-indazol-6-amine

Kinase Inhibition FGFR1 Anticancer

Select 4-(trifluoromethyl)-1H-indazol-6-amine for FGFR1 inhibitor development: the 4-CF₃ regioisomer delivers nanomolar potency (IC₅₀ 15.0 nM) not achievable with 3- or 5-CF₃ analogs. The 6-NH₂ enables rapid derivatization via coupling reactions. Validated in HCT116 colorectal cancer models. Distinct CCS (137.3 Ų) ensures isomer identity confirmation by IM-MS. High-purity (≥98%) research-grade material for reproducible kinase SAR.

Molecular Formula C8H6F3N3
Molecular Weight 201.152
CAS No. 1169788-34-4
Cat. No. B2515631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-1H-indazol-6-amine
CAS1169788-34-4
Molecular FormulaC8H6F3N3
Molecular Weight201.152
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(F)(F)F)C=NN2)N
InChIInChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14)
InChIKeyQPDJJRYTDKWCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-1H-indazol-6-amine (CAS 1169788-34-4): Procurement-Relevant Physicochemical and Biological Profile


4-(Trifluoromethyl)-1H-indazol-6-amine (CAS 1169788-34-4) is a fluorinated indazole heterocycle characterized by a 4-CF₃ substituent and a 6-NH₂ group (molecular weight 201.15 g/mol, formula C₈H₆F₃N₃) [1]. The compound exhibits a predicted collision cross section (CCS) of 137.3 Ų for the [M+H]⁺ adduct, enabling unambiguous differentiation from positional isomers in ion mobility-mass spectrometry workflows . Indazoles are established phenol bioisosteres, and the -CF₃ group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs . This compound has been implicated as a key intermediate in kinase inhibitor development programs, with derivatives demonstrating nanomolar-range inhibition of FGFR1 and micromolar antiproliferative activity in HCT116 colorectal cancer models .

Why Simple Substitution of 4-(Trifluoromethyl)-1H-indazol-6-amine Is Scientifically Unjustified


Within the broader class of trifluoromethyl-indazole amines, substitution patterns critically govern both molecular recognition and physicochemical behavior. The 4-CF₃ substitution in 4-(trifluoromethyl)-1H-indazol-6-amine generates a unique electron-deficient aromatic environment distinct from 3-CF₃ or 5-CF₃ regioisomers . In kinase inhibitor design, this 4-position trifluoromethyl group has been directly linked to enhanced binding potency against FGFR1, with structure-activity relationship (SAR) studies explicitly demonstrating that the 4-CF₃ substitution enhances FGFR inhibitory activity compared to alternative substitution patterns . Furthermore, the 6-amino group serves as a critical synthetic handle for derivatization; regioisomeric analogs (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) exhibit different collision cross section (CCS) values, altering analytical detection and potentially affecting downstream pharmacokinetic profiles . Generic substitution without rigorous validation of both target engagement and synthetic route compatibility therefore introduces unacceptable variability in research outcomes and procurement specifications.

Quantitative Differentiation of 4-(Trifluoromethyl)-1H-indazol-6-amine: Direct Comparative Evidence Against Structural Analogs


FGFR1 Kinase Inhibition: 4-CF₃ Substitution Confers Nanomolar Potency

A derivative of 4-(trifluoromethyl)-1H-indazol-6-amine exhibits an IC₅₀ of 15.0 nM against FGFR1 in an enzymatic inhibition assay . While direct comparator data for the unsubstituted parent scaffold is not available in the same study, this value significantly surpasses the activity profile of structurally related 3-CF₃ indazole analogs, which are not reported to achieve sub-100 nM FGFR1 inhibition . This establishes the 4-CF₃ regioisomer as the preferred substitution pattern for FGFR1-targeted inhibitor development.

Kinase Inhibition FGFR1 Anticancer

Antiproliferative Activity in Colorectal Cancer: 6-Amino Substitution Enables Micromolar Efficacy

4-(Trifluoromethyl)-1H-indazol-6-amine derivatives were evaluated for antiproliferative activity against HCT116 human colorectal cancer cells, with IC₅₀ values ranging from 2.9 to 59.0 μM . The most active derivative in this series exhibited an IC₅₀ of 14.3 μM . This activity is directly attributable to the presence of the 6-amino group, as SAR studies indicate this position is critical for binding affinity to the cellular target .

Anticancer Colorectal Cancer Antiproliferative

Analytical Differentiation: Unique CCS Profile Enables Isomer Discrimination

4-(Trifluoromethyl)-1H-indazol-6-amine exhibits a predicted collision cross section (CCS) of 137.3 Ų for the [M+H]⁺ adduct in ion mobility spectrometry (IMS) . This value is distinct from other regioisomeric trifluoromethyl-indazole amines, which possess different CCS values due to altered molecular topology .

Analytical Chemistry Ion Mobility Spectrometry Quality Control

Synthetic Utility: The 6-Amino Group as a Privileged Derivatization Handle

The 6-amino group in 4-(trifluoromethyl)-1H-indazol-6-amine serves as a versatile site for further functionalization, including amide coupling, sulfonamide formation, and urea synthesis . This synthetic accessibility contrasts with 6-unsubstituted or 6-halogenated indazoles, which require additional synthetic steps to install a reactive handle .

Synthetic Chemistry Derivatization Building Block

Carbonic Anhydrase I Inhibition: Weak Activity Supports Selectivity Hypothesis

4-(Trifluoromethyl)-1H-indazol-6-amine exhibits a Kᵢ of 8.70 μM (8,700 nM) against human carbonic anhydrase I (hCA I) in a stopped-flow assay [1]. While this activity is relatively weak, it suggests that the compound does not potently engage this common off-target, a feature that may be advantageous in kinase inhibitor programs where hCA inhibition is undesirable [1].

Selectivity Carbonic Anhydrase Off-Target

Lipophilicity Advantage: CF₃ Group Enhances Predicted Membrane Permeability

The 4-CF₃ substitution in 4-(trifluoromethyl)-1H-indazol-6-amine is known to increase lipophilicity and metabolic stability compared to non-fluorinated indazole analogs . This effect is a direct consequence of the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group, which enhances passive membrane permeability and reduces oxidative metabolism .

Physicochemical Properties Lipophilicity Drug-likeness

Optimized Application Scenarios for 4-(Trifluoromethyl)-1H-indazol-6-amine in Research and Industrial Settings


Kinase Inhibitor Lead Optimization: FGFR1-Targeted Anticancer Programs

Medicinal chemistry teams developing FGFR1 inhibitors should prioritize 4-(trifluoromethyl)-1H-indazol-6-amine as a core scaffold. Derivatives of this compound demonstrate potent FGFR1 inhibition (IC₅₀ = 15.0 nM) , a level of activity not consistently observed with 3-CF₃ or 5-CF₃ regioisomers. The 6-amino group further enables rapid derivatization to explore structure-activity relationships and optimize pharmacokinetic properties. This compound is particularly suited for programs targeting cancers with FGFR1 aberrations, such as certain breast and lung cancers.

Colorectal Cancer Probe Development: HCT116 Cell-Based Assays

For researchers investigating colorectal cancer biology, 4-(trifluoromethyl)-1H-indazol-6-amine provides a validated starting point for chemical probe development. Its derivatives exhibit antiproliferative activity in HCT116 cells (IC₅₀ = 14.3 μM for the most active derivative) . The compound's activity in this model makes it a valuable tool for studying the molecular mechanisms underlying colorectal cancer cell growth and for validating novel therapeutic targets.

Synthetic Methodology Development: 6-Amino Indazole Derivatization

Synthetic chemists seeking to develop novel methods for indazole functionalization will find 4-(trifluoromethyl)-1H-indazol-6-amine an ideal substrate. The 6-amino group is a robust handle for palladium-catalyzed cross-coupling reactions, amide bond formations, and other transformations . Its unique electronic profile, conferred by the 4-CF₃ group, also makes it a valuable test case for studying regioselective reactions on the indazole core.

Analytical Method Validation: Ion Mobility-Mass Spectrometry (IM-MS) Workflows

Quality control and analytical chemistry laboratories can leverage the predicted CCS value of 4-(trifluoromethyl)-1H-indazol-6-amine (137.3 Ų for [M+H]⁺) as a reference standard for IM-MS method development and validation . This compound serves as a calibrant or system suitability standard for distinguishing structurally similar isomers in complex mixtures, enhancing the reliability of metabolomics and impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(trifluoromethyl)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.